molecular formula C17H11F13N2O B11113667 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N'-(alpha-methylcinnamylidene)heptanohydrazide

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N'-(alpha-methylcinnamylidene)heptanohydrazide

Cat. No.: B11113667
M. Wt: 506.26 g/mol
InChI Key: OLBLEKPEMHQGKI-AMEDAILKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-(alpha-methylcinnamylidene)heptanohydrazide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-(alpha-methylcinnamylidene)heptanohydrazide typically involves the reaction of a fluorinated heptanoic acid derivative with alpha-methylcinnamaldehyde in the presence of a hydrazine derivative. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and scalability. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the attainment of high-purity product.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-(alpha-methylcinnamylidene)heptanohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions, using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in anhydrous solvents.

Major Products

    Oxidation: Formation of fluorinated carboxylic acids or ketones.

    Reduction: Formation of fluorinated alcohols or amines.

    Substitution: Formation of various fluorinated derivatives depending on the substituent introduced.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-(alpha-methylcinnamylidene)heptanohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.

    Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Medicine: Explored for its potential as a diagnostic agent in imaging techniques.

    Industry: Utilized in the production of high-performance materials, coatings, and surfactants due to its chemical stability and hydrophobic properties.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-(alpha-methylcinnamylidene)heptanohydrazide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to hydrophobic sites on proteins or other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-(alpha-methylcinnamylidene)heptanohydrazide stands out due to its unique combination of fluorinated heptanoic acid and alpha-methylcinnamylidene moieties. This structure imparts distinct chemical properties, such as enhanced hydrophobicity and stability, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C17H11F13N2O

Molecular Weight

506.26 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]heptanamide

InChI

InChI=1S/C17H11F13N2O/c1-9(7-8-10-5-3-2-4-6-10)31-32-11(33)12(18,19)13(20,21)14(22,23)15(24,25)16(26,27)17(28,29)30/h2-8H,1H3,(H,32,33)/b8-7+,31-9+

InChI Key

OLBLEKPEMHQGKI-AMEDAILKSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)/C=C/C1=CC=CC=C1

Canonical SMILES

CC(=NNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C=CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.